![molecular formula C12F26O B14752868 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane CAS No. 424-20-4](/img/structure/B14752868.png)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is a highly fluorinated organic compound. It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions. This compound is part of the perfluoroalkyl group, which is characterized by the presence of multiple fluorine atoms attached to a carbon chain. The extensive fluorination imparts unique properties such as low surface energy, high dielectric strength, and chemical inertness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated starting materials. These materials are often derived from perfluoroalkyl iodides or perfluoroalkyl sulfonyl fluorides.
Reaction Conditions: The reaction conditions usually involve the use of strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate the substitution reactions. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution reactions where the perfluorinated alkyl groups are introduced onto the hexane backbone. The reactions are often carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The industrial process also includes purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane primarily undergoes the following types of reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include strong bases like KOH or NaOH.
Oxidation and Reduction: The compound is highly resistant to oxidation and reduction due to the strong C-F bonds. under extreme conditions, it can undergo partial oxidation or reduction.
Hydrolysis: The compound is resistant to hydrolysis under normal conditions but can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as KOH or NaOH, elevated temperatures, and inert atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under extreme conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) under extreme conditions.
Major Products Formed
The major products formed from these reactions are typically other perfluorinated compounds with varying chain lengths and functional groups. The high stability of the C-F bonds often leads to the formation of stable intermediates and products.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in the study of biological membranes and proteins due to its ability to mimic lipid environments.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is primarily based on its chemical inertness and stability. The extensive fluorination creates a highly stable compound that resists chemical reactions. The compound interacts with other molecules primarily through van der Waals forces and hydrophobic interactions. Its molecular targets and pathways are often related to its ability to disrupt lipid membranes and interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Similar in structure but lacks the ether linkage.
Perfluorohexane: A fully fluorinated hexane without the additional functional groups.
Perfluorooctane: A longer chain perfluorinated compound with similar properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane is unique due to its ether linkage, which imparts additional stability and alters its physical properties. This makes it particularly useful in applications requiring high thermal stability and chemical resistance.
Properties
CAS No. |
424-20-4 |
|---|---|
Molecular Formula |
C12F26O |
Molecular Weight |
654.09 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)hexane |
InChI |
InChI=1S/C12F26O/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |
InChI Key |
SZSAPIBCGOJGHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



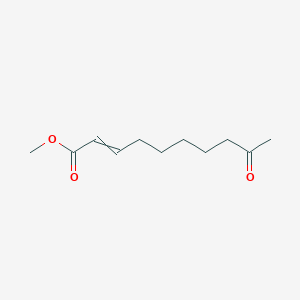
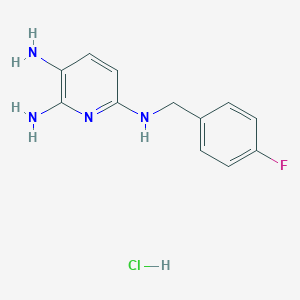
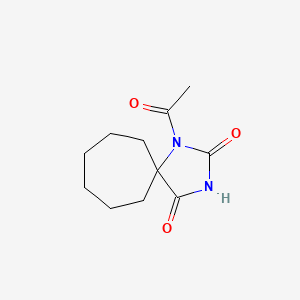
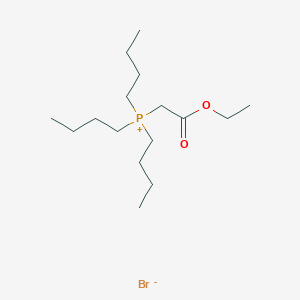
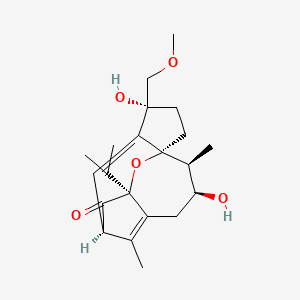
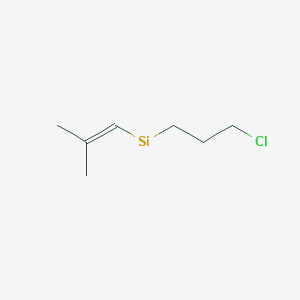
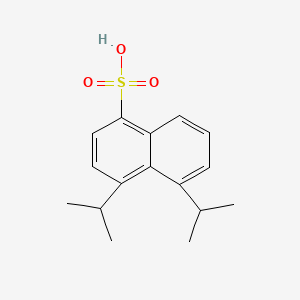
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
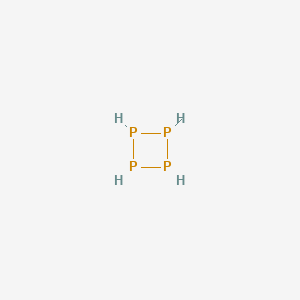
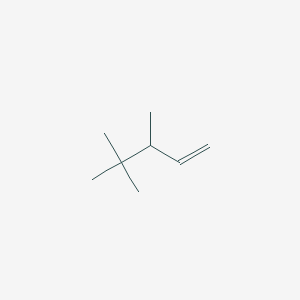
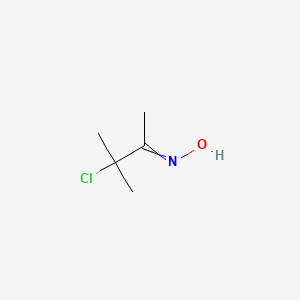
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)

